![molecular formula C8H3Br3O B6244032 2,3,5-tribromo-1-benzofuran CAS No. 64150-67-0](/img/new.no-structure.jpg)
2,3,5-tribromo-1-benzofuran
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Overview
Description
2,3,5-Tribromo-1-benzofuran is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their unique chemical structures and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-tribromo-1-benzofuran typically involves the bromination of 1-benzofuran. The process begins with the preparation of 1-benzofuran, which is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is carried out under controlled conditions to ensure selective bromination at the 2, 3, and 5 positions of the benzofuran ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The bromination reaction is typically carried out in the presence of a solvent such as acetic acid or chloroform to facilitate the reaction and improve product isolation .
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Tribromo-1-benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The benzofuran ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as a solvent, reaction temperature around 50-80°C.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid as a solvent, reaction temperature around 0-25°C.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as a solvent, reaction temperature around 0-25°C.
Major Products Formed:
Substitution Reactions: Formation of substituted benzofuran derivatives with various functional groups.
Oxidation Reactions: Formation of benzofuran-2,3-dione derivatives.
Reduction Reactions: Formation of partially or fully reduced benzofuran derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 2,3,5-Tribromo-1-benzofuran serves as a crucial intermediate in the synthesis of more complex organic molecules. Its bromine atoms facilitate electrophilic substitution reactions, making it a valuable precursor in organic synthesis .
- Reaction Mechanisms : The compound is often used to study reaction mechanisms involving electrophilic aromatic substitution due to its unique reactivity profile.
Biology
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogens such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of this compound
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | TBD | Staphylococcus aureus |
Benzofuran derivative 1 | 8 | Escherichia coli |
Benzofuran derivative 2 | 2 | Mycobacterium tuberculosis |
- Anticancer Potential : The compound has been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cells by disrupting essential cellular pathways.
Case Study: In Vitro Evaluation
In a study involving various benzofuran derivatives tested against cancer cell lines such as HeLa and MCF-7, this compound exhibited enhanced cytotoxicity compared to non-brominated counterparts. The IC50 values were significantly lower than those of standard chemotherapeutics .
Medicine
- Lead Compound for Therapeutics : Due to its biological activities, this compound is explored as a lead compound for developing new therapeutic agents targeting various diseases. Its mechanism likely involves enzyme inhibition and disruption of metabolic pathways related to cancer and microbial survival .
Industry
- Specialty Chemicals Production : The compound is utilized in the synthesis of specialty chemicals with specific properties required for industrial applications. Its unique structure allows for modifications that enhance material properties .
Recent Studies
Recent investigations have further elucidated the biological activities of this compound:
- Enhanced Antimicrobial Activity : Studies reported that brominated benzofurans exhibit significantly lower MIC values against multiple pathogens compared to their non-brominated analogs .
- Induction of Apoptosis in Cancer Cells : Research demonstrated that this compound could upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in cancer cells .
Mechanism of Action
The mechanism of action of 2,3,5-tribromo-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular targets and pathways involved vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
2,3,5-Tribromo-1-benzofuran can be compared with other similar compounds, such as:
2,3,4-Tribromo-1-benzofuran: Similar structure but with bromine substitution at the 4-position instead of the 5-position.
2,3,5-Trichloro-1-benzofuran: Similar structure but with chlorine atoms instead of bromine atoms.
2,3,5-Trifluoro-1-benzofuran: Similar structure but with fluorine atoms instead of bromine atoms.
The uniqueness of this compound lies in its specific bromine substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
64150-67-0 |
---|---|
Molecular Formula |
C8H3Br3O |
Molecular Weight |
354.8 |
Purity |
95 |
Origin of Product |
United States |
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